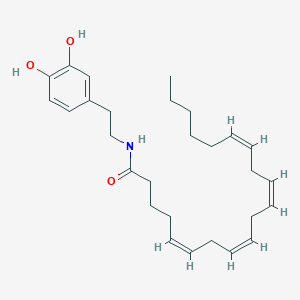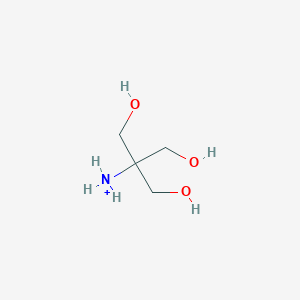
3-Nitro-N-acetyl-L-tyrosine
Overview
Description
3-Nitro-N-acetyl-L-tyrosine is a derivative of L-tyrosine . It is an oxidant and cytotoxic agent . It serves as a biological marker of proteins modified by nitrogen-free radical species in systemic autoimmunogenic conditions . It is also used as an indicator of the formation of peroxynitrite by NO-dependent oxidative damage .
Molecular Structure Analysis
This compound contains a total of 31 bonds; 19 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 nitro group .Scientific Research Applications
Nitroproteomics and Protein Tyrosine Nitration
3-Nitrotyrosine in proteins, a result of nitric oxide-derived oxidants, is significant in the study of oxidative stress conditions. The process of protein tyrosine nitration, involving the intermediacy of tyrosyl radicals, affects the structure and function of proteins, potentially influencing human disease conditions. However, identifying and quantifying 3-nitrotyrosine in proteins is challenging due to its low abundance and the technical limitations of mass spectrometry-based technologies. Innovative approaches combining electrophoresis, immunochemical detection, and advanced mass spectrometry are emerging to address these challenges, aiming to precisely map and quantify tyrosine-nitrated proteins in vivo (Batthyány et al., 2017).
Enrichment and Mass Analysis of Nitrated Peptides
The detection and analysis of 3-nitrotyrosine are crucial due to its role in biological phenomena like cellular signal transduction and the pathogenesis of age-related disorders. However, the low abundance of nitrated species and the lack of efficient enrichment methods pose significant challenges. A novel chemical approach has been developed to analyze nitrated peptides using mass spectrometry by incorporating specific tagging groups into the peptides. This approach enhances the selectivity and isolation of nitrated peptides, improving the detection in complex samples like bovine serum albumin and HeLa cell lysates (Lee et al., 2009).
Biomarker Detection and Biosensors
3-Nitro-L-tyrosine is recognized as a valuable biomarker for reactive nitrogen species, including peroxynitrite. The development of a competitive inhibition ELISA has enabled the detection of both free and protein-bound nitrotyrosine in biological systems, offering high specificity and sensitivity. This advancement supports the potential of 3-nitrotyrosine as a biomarker for various medical and clinical studies (Qu et al., 2003).
Furthermore, the integration of nickel-doped graphene in a localized surface plasmon resonance (LSPR) biosensor has demonstrated exceptional performance for label-free detection of 3-nitro-L-tyrosine. This innovative biosensor offers significant advantages, such as high sensitivity, a wide linear dynamic range, and selective detection, making it a promising tool for early diagnosis and clinical applications related to 3-nitrotyrosine-associated disorders (Ng et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
3-Nitro-N-acetyl-L-tyrosine is a derivative of tyrosine, a product of tyrosine nitration mediated by reactive nitrogen species such as peroxynitrite anion and nitrogen dioxide . It is identified as an indicator or marker of cell damage, inflammation, and nitric oxide (NO) production . The primary targets of this compound are proteins with tyrosine residues, which can be nitrated by the compound .
Mode of Action
The compound interacts with its targets by nitrating tyrosine residues in proteins . This nitration is mediated by reactive nitrogen species such as peroxynitrite anion and nitrogen dioxide . The nitration of tyrosine residues can lead to alterations in protein function and signaling pathways .
Biochemical Pathways
The nitration of tyrosine residues affects various biochemical pathways. In many disease states, oxidative stress increases the production of superoxide and NO, forming peroxynitrite, a destructive free radical oxidant . The production of peroxynitrite is capable of oxidizing several lipoproteins and nitrating tyrosine residues in many proteins . This process is considered a marker of NO-dependent, reactive nitrogen species-induced nitrative stress .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known that free nitrotyrosine undergoes metabolism to form 3-nitro-4-hydroxyphenylacetic acid (nhpa), which is excreted in the urine .
Result of Action
The nitration of tyrosine residues by this compound can lead to alterations in protein function and signaling pathways . This can result in cell damage and inflammation, as nitrotyrosine is a marker of these conditions . Increased levels of nitrotyrosine have been detected in various pathological conditions such as rheumatoid arthritis, septic shock, and coeliac disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, oxidative stress conditions, which increase the production of superoxide and NO, can enhance the nitration of tyrosine residues . Furthermore, the presence of other reactive nitrogen species in the environment can also affect the compound’s action .
Biochemical Analysis
Biochemical Properties
3-Nitro-N-acetyl-L-tyrosine is involved in various biochemical reactions. It is formed in the presence of the active metabolite NO . In many disease states, oxidative stress increases the production of superoxide (O2−) and NO forming peroxynitrite (ONOO−), a destructive free radical oxidant . The production of ONOO− is capable of oxidizing several lipoproteins and of nitrating tyrosine residues in many proteins .
Cellular Effects
The effects of this compound on cells are significant. It is detected in large number of pathological conditions and is considered a marker of NO-dependent, reactive nitrogen species-induced nitrative stress . Increased level of nitrotyrosine is detected in rheumatoid arthritis, septic shock, and coeliac disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is used as an indicator of the formation of peroxynitrite by NO-dependent oxidative damage .
Metabolic Pathways
This compound is involved in the metabolic pathway of tyrosine nitration mediated by reactive nitrogen species . This pathway involves the production of superoxide and NO forming peroxynitrite, a destructive free radical oxidant .
properties
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-6(14)12-8(11(16)17)4-7-2-3-10(15)9(5-7)13(18)19/h2-3,5,8,15H,4H2,1H3,(H,12,14)(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWCKMXQJXDPQZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632482 | |
| Record name | N-Acetyl-3-nitro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13948-21-5 | |
| Record name | N-Acetyl-3-nitro-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13948-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-3-nitro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tyrosine, N-acetyl-3-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of observing (15)N CIDNP during the formation of 3-nitro-N-acetyl-L-tyrosine?
A1: The observation of (15)N Chemically Induced Dynamic Nuclear Polarization (CIDNP) during the reaction of N-acetyl-L-tyrosine with the nitrating system (15)NO(-)(2)/H(2)O(2)/HRP provides crucial evidence for the involvement of radical pairs in the reaction mechanism. [] The emission observed in the (15)N NMR signals of both this compound and its 1-nitrocyclohexa-2,5-dien-4-one derivative confirms that these products are formed through the recombination of (15)NO()(2) radicals and N-acetyl-L-tyrosinyl radicals (Tyrac()). [] This insight is key to understanding the process of tyrosine nitration, a post-translational modification with significant biological implications.
Q2: How does the study differentiate between the potential involvement of peroxynitrite and (15)NO(*)(2) radicals in the nitration mechanism?
A2: The study cleverly employs the presence or absence of (15)N CIDNP signals to differentiate between the involvement of peroxynitrite and (15)NO()(2) radicals. The absence of (15)N CIDNP in (15)NO(-)(3) when N-acetyl-L-tyrosine is absent suggests that peroxynitrite is not formed as an intermediate during the reaction. [] This conclusion is further supported by the lack of a (15)N NMR signal for peroxynitrate after the reaction. [] These findings strongly indicate that (15)NO()(2) radicals are the primary reactive nitrogen species directly responsible for the nitration of N-acetyl-L-tyrosine in this specific system.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



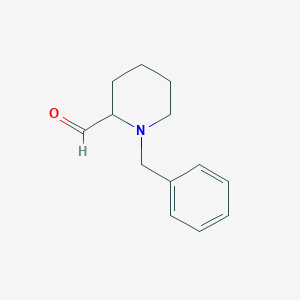

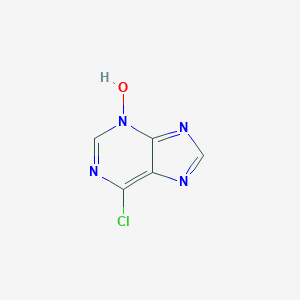

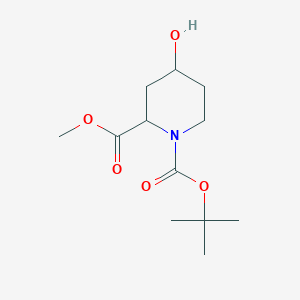

![3-Methylbenzo[b]thiophene-5-carbonitrile](/img/structure/B173360.png)



